molecular formula C27H22N2O5S B11553573 2-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzenesulfonate

2-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzenesulfonate

Cat. No.: B11553573
M. Wt: 486.5 g/mol
InChI Key: DLXYUAMAELRHMP-TURZUDJPSA-N
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Description

2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction may produce corresponding amines.

Scientific Research Applications

2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking the enzyme’s activity . This mechanism is crucial for its potential antibacterial and antifungal properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({[4-(BENZYLOXY)PHENYL]FORMAMIDO}IMINO)METHYL]PHENYL BENZENESULFONATE is unique due to its complex structure, which allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H22N2O5S

Molecular Weight

486.5 g/mol

IUPAC Name

[2-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C27H22N2O5S/c30-27(22-15-17-24(18-16-22)33-20-21-9-3-1-4-10-21)29-28-19-23-11-7-8-14-26(23)34-35(31,32)25-12-5-2-6-13-25/h1-19H,20H2,(H,29,30)/b28-19+

InChI Key

DLXYUAMAELRHMP-TURZUDJPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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